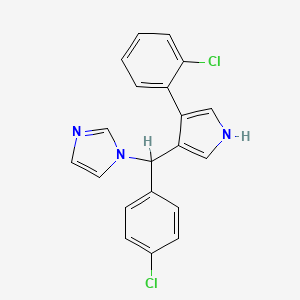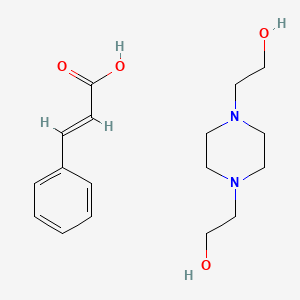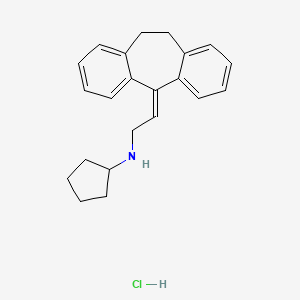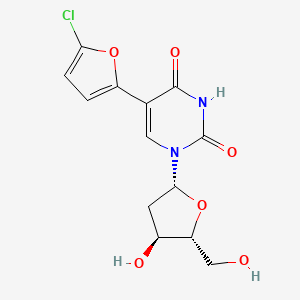
6-Caffeoyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Caffeoyl-D-glucose is a naturally occurring compound found in various plants. It is a derivative of caffeic acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant properties and potential health benefits. It is commonly found in plants such as Echinacea and is often studied for its role in plant metabolism and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Caffeoyl-D-glucose typically involves the esterification of caffeic acid with glucose. This reaction can be catalyzed by enzymes such as acyltransferases. The reaction conditions often include the use of solvents like methanol or ethanol and may require specific pH conditions to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for the esterification process. This method is advantageous as it can be scaled up for large-scale production and is environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-Caffeoyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This includes reactions where the caffeoyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Caffeoyl-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is studied for its role in plant metabolism and its antioxidant properties.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products
Mecanismo De Acción
The mechanism of action of 6-Caffeoyl-D-glucose involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. It also modulates the activity of transcription factors that regulate the expression of antioxidant genes .
Comparación Con Compuestos Similares
Similar Compounds
Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant properties.
Caffeoylquinic Acids: These compounds also contain caffeic acid and have similar biological activities.
Caffeoylshikimic Acid: Another derivative with comparable properties
Uniqueness
6-Caffeoyl-D-glucose is unique due to its specific glucose esterification, which can influence its solubility and bioavailability compared to other caffeic acid derivatives. This makes it particularly interesting for applications in food and cosmetic industries where solubility and stability are crucial .
Propiedades
Número CAS |
10066-92-9 |
|---|---|
Fórmula molecular |
C15H18O9 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1 |
Clave InChI |
QJLOZYUVIYIABJ-ALMBQQNPSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















